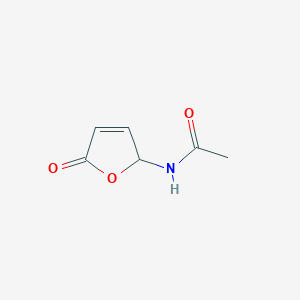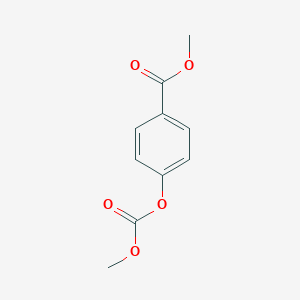
Butazolamide
Descripción general
Descripción
Butazolamide is a carbonic anhydrase inhibitor . It is also known by the names N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide and 5-butyramido-1,3,4-thiadiazole-2-sulfonamide . The molecular formula of Butazolamide is C6H10N4O3S2 .
Synthesis Analysis
The synthesis of Butazolamide and similar compounds involves the use of heterocyclic moieties . The 1,3,4-thiadiazole ring, which is a key component of Butazolamide, has been synthesized using both conventional and microwave methods .
Molecular Structure Analysis
The molecular structure of Butazolamide includes a 1,3,4-thiadiazole ring, which is a heterocyclic moiety . This ring structure is believed to contribute to the drug’s biological activity .
Physical And Chemical Properties Analysis
Butazolamide has a molecular weight of 250.30 . Its percent composition is C 28.79%, H 4.03%, N 22.38%, O 19.18%, S 25.62% . It forms crystals with a melting point of 260-262° (dec) .
Aplicaciones Científicas De Investigación
Psychological Tension and Premedication : A study by Obara & Iwama (2005) examined the effects of various drugs on psychological tension before surgery, suggesting a broader research interest in the perioperative use of sedatives and analgesics.
Sedation in Wildlife Conservation : Research by Moore et al. (2010) explored the use of sedation in the disentanglement of North Atlantic Right Whales, indicating an interest in the application of sedatives in veterinary and conservation contexts.
Sedation in Veterinary Medicine : A study by Biermann et al. (2012) compared the effects of different drug combinations on cats, highlighting the ongoing research in veterinary sedation and anesthesia.
Narcotic Combination in Lions : Wenger et al. (2010) investigated a narcotic combination in African lions, emphasizing the use of sedatives in large wildlife species. The study is available at Wenger et al. (2010).
Labor Analgesia : Jaiswal et al. (2006) conducted a study on the use of Midazolam and Butorphanol as adjuvants with Bupivacaine for labor analgesia, indicating interest in the use of such drugs in obstetrics. The study is detailed at Jaiswal et al. (2006).
Sedative Effects Comparison : Dershwitz et al. (1991) compared the sedative effects of Butorphanol and Midazolam, contributing to the broader understanding of sedative drugs. More information can be found at Dershwitz et al. (1991).
Butazolidin in Blood : Moss (1954) worked on estimating Butazolidin in blood, which relates to the study of drug concentrations and therapeutic monitoring in clinical settings. The study is available at Moss (1954).
Midazolam in Oxidative Stress : Liu et al. (2016) researched the effects of Midazolam on oxidative stress in neuronal cells, contributing to the understanding of the neuroprotective effects of certain anesthetics. The full study can be found at Liu et al. (2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYHIRJHYIRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168430 | |
| Record name | Butazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16790-49-1 | |
| Record name | N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16790-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butazolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016790491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTAZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S326CI0WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)

![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)






![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)


![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)